molecular formula C10H15BrN5O8P B12765553 Nulibry Hydrobromide Salt

Nulibry Hydrobromide Salt

Cat. No.: B12765553
M. Wt: 444.13 g/mol
InChI Key: NKQPERIISGIRLV-KGZDAJGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nulibry Hydrobromide Salt, with the active component fosdenopterin, is a high-purity chemical supplied for non-clinical research applications. Its active moiety, cyclic pyranopterin monophosphate (cPMP), serves as a critical biosynthetic precursor in the molybdenum cofactor (MoCo) pathway . This compound is of significant interest in biochemical research for studying the MoCo synthesis deficiency characteristic of molybdenum cofactor deficiency (MoCD) Type A . Fosdenopterin is an exogenous form of cPMP that replaces the missing endogenous substrate, thereby enabling the subsequent synthesis of functional MoCo . This mechanism allows researchers to investigate the restoration of molybdenum-dependent enzyme activity, particularly sulfite oxidase (SOX), and the subsequent reduction of toxic sulfite levels in model systems . The compound has been shown to bind as a substrate to the molybdenum cofactor biosynthesis protein 1 (MOCS1) and acts as a cofactor for xanthine dehydrogenase/oxidase . Studies indicate that administration of the drug product can lead to a sustained reduction in urinary S-sulfocysteine (SSC), a key biomarker for SOX activity . This compound is provided as a lyophilized powder or cake for reconstitution . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C10H15BrN5O8P

Molecular Weight

444.13 g/mol

IUPAC Name

(1R,10R,12S,17R)-5-amino-11,11,14-trihydroxy-14-oxo-13,15,18-trioxa-2,4,6,9-tetraza-14λ5-phosphatetracyclo[8.8.0.03,8.012,17]octadeca-3(8),4-dien-7-one;hydrobromide

InChI

InChI=1S/C10H14N5O8P.BrH/c11-9-14-6-3(7(16)15-9)12-4-8(13-6)22-2-1-21-24(19,20)23-5(2)10(4,17)18;/h2,4-5,8,12,17-18H,1H2,(H,19,20)(H4,11,13,14,15,16);1H/t2-,4-,5+,8-;/m1./s1

InChI Key

NKQPERIISGIRLV-KGZDAJGASA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C([C@H]3[C@@H](O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.Br

Canonical SMILES

C1C2C(C(C3C(O2)NC4=C(N3)C(=O)NC(=N4)N)(O)O)OP(=O)(O1)O.Br

Origin of Product

United States

Molecular and Biochemical Mechanisms of Fosdenopterin Action in Molybdenum Cofactor Deficiency Type a

Fosdenopterin (B1673565) as an Exogenous Cyclic Pyranopterin Monophosphate Analog

Molybdenum Cofactor Deficiency (MoCD) Type A is an ultra-rare, autosomal recessive inborn error of metabolism characterized by severe, rapidly progressive neurological damage. clinicaltrialsarena.commckesson.com The underlying cause is a mutation in the Molybdenum Cofactor Synthesis 1 (MOCS1) gene. clinicaltrialsarena.comnulibry.com This genetic defect disrupts the first step in the molybdenum cofactor (MoCo) biosynthesis pathway, preventing the conversion of guanosine (B1672433) triphosphate (GTP) into cyclic pyranopterin monophosphate (cPMP). fda.govnih.gov The absence of cPMP halts the entire downstream synthesis of MoCo, a crucial component for the function of several essential enzymes. clinicaltrialsarena.comnulibry.com

Molecular Mimicry and Substrate Replacement Strategy

Fosdenopterin, sold under the brand name Nulibry, is a synthetic form of cPMP developed as a substrate replacement therapy for MoCD Type A. fda.govwikipedia.orgeuropa.eu Its mechanism of action is a direct molecular mimicry and substrate replacement strategy. fda.govnewdrugapprovals.org By providing an exogenous source of cPMP, fosdenopterin bypasses the non-functional MOCS1A/B enzymes, thereby restoring the deficient substrate. fda.govdrugs.com This allows the subsequent steps of the MoCo biosynthesis pathway to proceed, leading to the production of molybdopterin and, ultimately, the mature molybdenum cofactor. mckesson.comfda.govnih.gov This intervention is causal, directly addressing the primary metabolic block responsible for the disease's pathology. researchgate.net The treatment is specifically effective for MoCD Type A, as it replaces the precise intermediate that is deficient due to the MOCS1 gene mutation. fda.govresearchgate.net

Cellular Uptake and Intracellular Conversion Pathways of Fosdenopterin to Molybdenum Cofactor

Once administered, fosdenopterin provides the necessary cPMP, which is then utilized by the patient's own cellular machinery. drugs.com The exogenous cPMP enters the MoCo biosynthesis pathway, where it is converted into molybdopterin by the enzyme MOCS2. clinicaltrialsarena.comfda.gov In the final step, the enzyme gephyrin inserts molybdenum into molybdopterin, forming the active molybdenum cofactor. fda.gov This newly synthesized MoCo is then available to activate MoCo-dependent apoenzymes, restoring their catalytic function. mckesson.comnih.gov The entire process effectively reinstates a critical metabolic pathway that was rendered inactive by the genetic defect. fda.gov

Reconstitution of Molybdenum-Dependent Enzyme Activities

The restoration of MoCo synthesis via fosdenopterin treatment leads to the activation of three critical molybdenum-dependent enzymes in humans: sulfite (B76179) oxidase (SOX), xanthine (B1682287) dehydrogenase/oxidase (XDH/XO), and aldehyde oxidase (AO). wikipedia.orgnewdrugapprovals.org The dysfunction of these enzymes is directly responsible for the severe pathophysiology of MoCD Type A. mo.gov

Restoration of Sulfite Oxidase Activity: Mechanism of Sulfite Detoxification

The most devastating consequence of MoCD Type A stems from the loss of sulfite oxidase (SOX) activity. researchgate.netnihr.ac.uk SOX is a mitochondrial enzyme responsible for the terminal step in the catabolism of sulfur-containing amino acids, specifically the oxidation of toxic sulfite to non-toxic sulfate (B86663). researchgate.net Without functional SOX, sulfite and its metabolites, such as S-sulfocysteine (SSC), accumulate to neurotoxic levels, particularly in the brain. clinicaltrialsarena.comnulibry.com This buildup leads to intractable seizures, progressive encephalopathy, and irreversible neurological damage. clinicaltrialsarena.comnihr.ac.uk

Fosdenopterin treatment restores the pool of MoCo, which is essential for SOX activation. mckesson.comfda.gov The reconstituted holoenzyme regains its ability to catalyze the oxidation of sulfite, thereby reducing the systemic concentration of toxic metabolites. fda.govnih.gov The reduction of urinary SSC, a key biomarker for the disease, is a primary indicator of treatment efficacy. fda.govmo.gov Clinical studies have demonstrated that treatment with fosdenopterin leads to a rapid and sustained reduction in urinary SSC concentrations. mo.govnulibry.com This detoxification is critical for mitigating neurological damage and is a major factor in the observed improvement in survival rates among treated patients compared to untreated individuals. wikipedia.orgnewdrugapprovals.orgnulibry.com

Survival Rate Comparison in MoCD Type A
GroupSurvival Rate at 3 YearsSource
Treated with Fosdenopterin/rcPMP84% wikipedia.orgnewdrugapprovals.org
Untreated Natural History Cohort55% wikipedia.orgnewdrugapprovals.org
Effect of Fosdenopterin on Urinary S-Sulfocysteine (SSC) Levels
Patient StatusUrinary SSC (Normalized to Creatinine)Time PointSource
Baseline (Pre-treatment)89.8 µmol/mmolMonth 0 mo.gov
During Treatment11 (±8.5) µmol/mmolMonth 3 mo.gov
During Treatment7 (±2.4) µmol/mmolMonth 48 mo.gov

Impact on Xanthine Dehydrogenase/Oxidase Activity

Xanthine dehydrogenase/oxidase (XDH/XO) is another MoCo-dependent enzyme that plays a crucial role in purine (B94841) catabolism. wikipedia.org It catalyzes the oxidation of hypoxanthine (B114508) to xanthine and subsequently xanthine to uric acid. mo.gov In patients with MoCD Type A, the deficiency of MoCo leads to inactive XDH/XO, resulting in the accumulation of xanthine and hypoxanthine and markedly reduced levels of serum uric acid. researchgate.netmo.gov The restoration of MoCo synthesis following fosdenopterin administration reactivates XDH/XO. wikipedia.orgnewdrugapprovals.org This leads to the normalization of the purine degradation pathway, and within weeks of starting treatment, urinary markers of XDH/XO deficiency typically return to near-normal levels. mdpi.com

Effects on Aldehyde Oxidase Function

Aldehyde oxidase (AO) is the third major human molybdoenzyme. wikipedia.orgnewdrugapprovals.org It is involved in the metabolism of a wide range of aldehydes and nitrogenous heterocyclic compounds, including various xenobiotics. wikipedia.org Similar to SOX and XDH/XO, AO requires MoCo for its catalytic activity. newdrugapprovals.org The systemic deficiency of MoCo in MoCD Type A renders AO inactive. wikipedia.org By providing the necessary cPMP to restart MoCo synthesis, fosdenopterin treatment also restores the function of aldehyde oxidase. wikipedia.orgnewdrugapprovals.org

Modulation of Downstream Biochemical Pathways by Fosdenopterin

Fosdenopterin, a synthetic form of cyclic pyranopterin monophosphate (cPMP), serves as a substrate replacement therapy for Molybdenum Cofactor Deficiency (MoCD) Type A. fda.govprnewswire.comresearchgate.netclinicaltrialsarena.com This condition arises from mutations in the MOCS1 gene, which disrupt the initial step in the biosynthesis of molybdenum cofactor (MoCo), leading to a deficiency of this crucial cofactor. prnewswire.comnulibry.com MoCo is indispensable for the function of several vital enzymes, and its absence triggers a cascade of severe metabolic disturbances. technologynetworks.comnih.gov By providing an exogenous source of cPMP, fosdenopterin effectively bypasses the genetic defect, enabling the synthesis of MoCo and the subsequent restoration of MoCo-dependent enzyme activity. fda.govmckesson.com This intervention leads to a profound modulation of the downstream biochemical pathways that are disrupted in MoCD Type A.

Normalization of Sulfite Metabolism and Reduction of Neurotoxic Metabolites

One of the most critical consequences of MoCD Type A is the dysfunction of sulfite oxidase (SOX), a mitochondrial enzyme that requires MoCo for its catalytic activity. nulibry.comnih.gov SOX is responsible for the terminal step in the catabolism of sulfur-containing amino acids, specifically the oxidation of toxic sulfite to non-toxic sulfate. mckesson.comnih.gov In the absence of functional SOX, sulfite accumulates to toxic levels, leading to the formation of neurotoxic metabolites, most notably S-sulfocysteine (SSC). nulibry.com The buildup of these compounds is a primary driver of the severe and irreversible neurological damage characteristic of MoCD Type A. prnewswire.comnulibry.com

Fosdenopterin treatment directly addresses this core metabolic defect. By enabling the synthesis of MoCo, it restores the activity of SOX, thereby re-establishing the normal pathway for sulfite detoxification. fda.govnih.gov Clinical studies have demonstrated that treatment with fosdenopterin leads to a rapid and sustained reduction in the urinary concentrations of SSC. fda.gov This normalization of sulfite metabolism is a key indicator of the therapeutic efficacy of fosdenopterin and is directly linked to the mitigation of neurotoxicity. nulibry.com The reduction of these toxic metabolites is crucial for preventing further neurological damage and improving patient outcomes. technologynetworks.compharmatimes.com

BiomarkerState in Untreated MoCD Type AEffect of Fosdenopterin TreatmentBiochemical Rationale
SulfiteElevatedNormalizedRestoration of sulfite oxidase (SOX) activity, which oxidizes sulfite to sulfate.
S-sulfocysteine (SSC)Markedly ElevatedSignificantly ReducedDecreased availability of sulfite for the non-enzymatic formation of this neurotoxic metabolite.
Thiosulfate (B1220275)ElevatedNormalizedReduced sulfite levels lead to decreased production through alternative metabolic pathways.
SulfateDecreasedIncreased/NormalizedRestored SOX activity leads to the production of sulfate from sulfite.

Impact on Purine Metabolism Pathways

Another vital molybdenum-dependent enzyme affected in MoCD Type A is xanthine oxidase (also known as xanthine dehydrogenase). researchgate.net This enzyme plays a crucial role in purine catabolism, specifically in the conversion of hypoxanthine to xanthine and subsequently xanthine to uric acid. researchgate.net In untreated MoCD Type A, the deficiency of functional xanthine oxidase leads to an accumulation of its substrates, xanthine and hypoxanthine, and a marked reduction in the production of uric acid. clinicaltrialsarena.com

The restoration of MoCo synthesis following fosdenopterin administration also reactivates xanthine oxidase. researchgate.net This leads to a normalization of the purine degradation pathway. Clinical observations in patients treated with fosdenopterin include a decrease in the elevated levels of xanthine and hypoxanthine in the urine and a corresponding increase in plasma uric acid levels, often to within the normal range. mdpi.com While the neurological consequences of disordered purine metabolism in MoCD Type A are considered less severe than those of sulfite toxicity, the normalization of these biomarkers serves as further evidence of the comprehensive metabolic correction afforded by fosdenopterin.

BiomarkerState in Untreated MoCD Type AEffect of Fosdenopterin TreatmentBiochemical Rationale
HypoxanthineElevatedNormalizedRestoration of xanthine oxidase activity, which metabolizes hypoxanthine to xanthine.
XanthineElevatedNormalizedRestoration of xanthine oxidase activity, which metabolizes xanthine to uric acid.
Uric AcidMarkedly DecreasedIncreased/NormalizedRestored xanthine oxidase activity leads to the production of uric acid.

Interplay with Cellular Redox Homeostasis

The accumulation of intracellular sulfite due to MoCo deficiency has been linked to increased production of reactive oxygen species (ROS), leading to a state of oxidative stress. mdpi.com This oxidative stress can cause widespread cellular damage, including bioenergetic impairment, mitochondrial permeability transition, and lipid peroxidation, all of which contribute to the pathophysiology of MoCD. mdpi.com The central nervous system is particularly vulnerable to oxidative damage.

By restoring the function of sulfite oxidase, fosdenopterin plays a crucial role in mitigating this oxidative stress. The enzymatic conversion of sulfite to sulfate is a detoxification process that prevents the accumulation of this pro-oxidant molecule. nih.gov The reduction of the sulfite burden on the cell is expected to decrease the generation of ROS and alleviate the associated oxidative damage. While direct measurements of oxidative stress markers following fosdenopterin treatment are not extensively detailed in the available literature, the mechanistic link is strong. The restoration of mitochondrial sulfite metabolism is a key step in re-establishing cellular redox homeostasis and protecting against the downstream consequences of oxidative stress. mckesson.comnih.gov This, in turn, likely contributes to the observed reduction in neuronal damage and improved clinical outcomes in treated patients. technologynetworks.com

Synthetic Methodologies and Chemical Characterization of Fosdenopterin Hydrobromide Salt

Chemical Synthesis Pathways of Cyclic Pyranopterin Monophosphate

The synthesis of fosdenopterin (B1673565) is a multi-step process that begins with readily available starting materials and involves the formation of key intermediates to construct the core pyranopterin structure. chemicalbook.com

Multi-step Synthetic Routes and Intermediate Compounds

The chemical synthesis of fosdenopterin hydrobromide is a complex process that starts from D-galactose. chemicalbook.com A key step in the synthesis involves a Viscontini reaction between 2,5,6-triamino-3,4-dihydropyrimidin-4-one dihydrochloride (B599025) and D-galactose phenylhydrazone. acs.orgnih.gov This reaction is crucial as it establishes the pyranopterin core and all four stereocenters of the molecule. acs.orgnih.gov

The synthesis can be broadly divided into two main stages: the preparation of the core structure and subsequent functional group manipulations to yield the final product. chemicalbook.com

Key Intermediates in the Synthesis of Fosdenopterin:

Intermediate Description Reference
D-galactose phenylhydrazoneA key starting material derived from D-galactose. chemicalbook.com chemicalbook.com
(5aS,6R,7R,8R,9aR)-2-amino-6,7-dihydroxy-8-(hydroxymethyl)-3H,4H,5H,5aH,6H,7H,8H,9aH,10H-pyrano[3,2-g]pteridin-4-oneThe core pyranopterin structure formed via the Viscontini reaction. acs.orgnih.gov acs.orgnih.gov
Selectively protected tri-tert-butoxycarbonylamino intermediateA protected intermediate that allows for selective reactions on other parts of the molecule. acs.orgnih.gov acs.orgnih.gov
Highly crystalline tetracyclic phosphate (B84403) esterAn intermediate formed after the introduction of the phosphate group. acs.orgnih.gov acs.orgnih.gov

The synthesis involves the protection of certain functional groups to prevent unwanted side reactions. For instance, the N10 position is protected to avoid oxidation to the aromatic pterin (B48896) derivative. chemicalbook.com This is achieved using excess Boc anhydride (B1165640) and DMAP in THF, leading to intermediates with varying levels of Boc protection. chemicalbook.com These protected intermediates are then funneled to a tri-Boc-amino-protected intermediate through controlled addition of sodium methoxide (B1231860) in methanol. chemicalbook.com

Stereoselective Synthesis Approaches and Enantiomeric Purity Considerations

A critical aspect of the synthesis of fosdenopterin is the stereoselective formation of its chiral centers. The key Viscontini reaction remarkably establishes all four stereocenters present in the final drug substance in a single step. chemicalbook.com This transformation is proposed to proceed through an Amadori rearrangement of the phenylhydrazone, followed by a regioselective condensation and subsequent cyclization. chemicalbook.com The participation of the C5 hydroxyl group of galactose in the cyclization is believed to lead exclusively to the formation of the cis isomer at the ring junction, ensuring high stereoselectivity. chemicalbook.com The final product, fosdenopterin monobromide dihydrate, is obtained with a purity of 95%. chemicalbook.com

Specific Chemical Reactions Employed in Fosdenopterin Synthesis

Several key chemical reactions are employed throughout the synthesis of fosdenopterin:

Viscontini Reaction: This is a pivotal condensation reaction used to form the core pyranopterin ring system. acs.orgnih.gov

Oxidation: A Swern oxidation is utilized to convert a secondary alcohol to a ketone in a late-stage step of the synthesis. chemicalbook.comacs.orgnih.gov

Substitution/Protection and Deprotection: The synthesis extensively uses protecting groups, such as the tert-butoxycarbonyl (Boc) group, to mask reactive amine functionalities. chemicalbook.com These protecting groups are subsequently removed in the final steps. chemicalbook.comacs.orgnih.gov The deprotection is achieved using bromotrimethylsilane (B50905) in aqueous acetone, which removes both the amine and phosphonate (B1237965) ester protecting groups. chemicalbook.com

Phosphorylation: The phosphate monoester is introduced by reacting a protected intermediate with methyl dichlorophosphate (B8581778) and pyridine (B92270) in DCM. chemicalbook.com

Structural Elucidation Techniques for Synthetic Cyclic Pyranopterin Monophosphate

The confirmation of the structure and purity of the synthesized fosdenopterin is crucial for its use as a therapeutic agent. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry) for Structural Confirmation

Spectroscopic methods are indispensable for the structural characterization of fosdenopterin and its intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to confirm the structure of the synthesized compound. cleanchemlab.com ¹³C NMR has also been used to characterize cPMP, corroborating its tetrahydropyranopterin nature and the presence of a gem-diol at the C1' position of the side chain. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized fosdenopterin. cleanchemlab.com

X-ray Crystallography: This technique has been used to characterize the key pyranopterin intermediate, providing definitive proof of its three-dimensional structure and stereochemistry. acs.orgnih.gov

The integration of MS and NMR data provides a high level of confidence in the structural identification of complex molecules like fosdenopterin. frontiersin.org

Chromatographic Purity Assessment of Synthetic Products

Chromatographic techniques are essential for assessing the purity of the final synthetic product. High-performance liquid chromatography (HPLC) is a standard method used to determine the purity of fosdenopterin. The recrystallization of fosdenopterin from aqueous hydrobromic acid/2-propanol yields the monobromide dihydrate with a purity of 95%. chemicalbook.com Certificates of analysis for fosdenopterin report chromatographic purity of greater than 90%. cleanchemlab.com The use of orthogonal chromatographic conditions can further ensure the separation of any co-eluting impurities, providing a more accurate assessment of peak purity. chromatographyonline.com

Considerations for Pharmaceutical Salt Formation: Hydrobromide Counterion

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical step in drug development, profoundly influencing the compound's physicochemical properties and, consequently, its suitability for formulation. For fosdenopterin, the hydrobromide salt was selected. This decision is guided by several key pharmaceutical principles aimed at optimizing the drug's stability, solubility, and manufacturability. Fosdenopterin hydrobromide is specifically the dihydrate of the hydrobromide salt. fda.gov

Many pharmaceutical compounds, particularly those containing amine functional groups, exist as bases that may have suboptimal properties for direct administration. reddit.com Converting these basic drugs into a salt form by reacting them with an acid, such as hydrobromic acid (HBr), is a common and effective strategy to enhance their characteristics. reddit.com The resulting hydrobromide salt often exhibits improved aqueous solubility, a higher degree of crystallinity, and enhanced chemical and physical stability compared to the free base form. reddit.com

The use of a strong counterion like hydrobromide is a frequent strategy for the salt forms of basic drugs. taylorandfrancis.com The formation of a crystalline salt, such as the crystalline solid form of fosdenopterin hydrobromide dihydrate, is highly desirable for pharmaceutical manufacturing. fda.govreddit.com Crystalline solids generally have well-defined properties, are more stable, and are easier to handle and purify than their amorphous or oily free base counterparts. reddit.com This stability is crucial for ensuring a consistent product with a reliable shelf life. reddit.com

Furthermore, enhanced water solubility is a primary advantage of salt formation. reddit.com For intravenously administered drugs like fosdenopterin, which is supplied as a lyophilized powder for reconstitution, high aqueous solubility is essential. fda.govregulations.govdrugs.com The hydrobromide salt form facilitates the dissolution of the compound in an aqueous vehicle, which is necessary for preparing a solution for infusion. reddit.com This improved solubility also contributes to better bioavailability. reddit.com

The table below summarizes the key chemical and physical properties of Fosdenopterin Hydrobromide, highlighting the characteristics that make it suitable for pharmaceutical use.

Table 1: Physicochemical Properties of Fosdenopterin Hydrobromide

Property Value
Chemical Name (4aR,5aR,11aR,12aS)-8-amino-4a,5a,6,9,11,11a,12,12a-octahydro-2,12,12-trihydroxy-1,3,2 dioxaphosphorino[4',5':5,6]pyrano[3,2-g]pteridin-10(4H)-one 2-oxide hydrobromide dihydrate medkoo.com
Molecular Formula C₁₀H₁₄N₅O₈P • HBr • 2H₂O fda.gov
Molecular Weight 480.16 g/mol fda.govmedkoo.com
Physical Form Crystalline solid fda.gov
Appearance White to pale yellow lyophilized powder or cake fda.govregulations.gov
Active Moiety Fosdenopterin (cyclic pyranopterin monophosphate) nih.gov

| CAS Number | 2301083-34-9 (HBr salt) medkoo.com |

The decision to use the hydrobromide counterion is a strategic one, aimed at creating a drug product with optimal characteristics for its intended clinical use. The conversion of the fosdenopterin free base into a stable, crystalline, and water-soluble hydrobromide salt is a key aspect of its formulation as Nulibry.

Preclinical Pharmacological and Mechanistic Studies of Fosdenopterin

In Vitro Studies of Fosdenopterin (B1673565)

Laboratory-based studies using cellular models were fundamental in understanding how fosdenopterin interacts with biological systems at a molecular level.

Cell Culture Models for Investigating cPMP Uptake and Metabolism

To investigate the metabolic fate of cPMP, the active component of fosdenopterin, researchers utilized in vitro models with hepatocytes. In one series of experiments, cPMP was incubated with pooled and cryopreserved hepatocytes from various species, including mice, rats, dogs, and humans. fda.gov The analysis of supernatants at different time points revealed the formation of two cPMP-related compounds, designated C1 and C2, in the presence of ascorbic acid. fda.gov These compounds were identified as corresponding to Compound Z, a known oxidation product of endogenous cPMP. europa.eumedscape.com The study demonstrated that cPMP is predominantly metabolized through nonenzymatic degradation processes rather than enzymatic pathways. medscape.com These findings were critical in understanding the stability and conversion of the compound within a cellular environment. fda.gov

Enzyme Assays for Reconstitution of Molybdenum-Dependent Activities in Cellular Lysates

A key demonstration of fosdenopterin's mechanism was its ability to restore the function of MoCo-dependent enzymes. In vitro assays were conducted to confirm this reconstituting activity. fda.gov These experiments showed that the addition of fosdenopterin (then referred to as ALXN1101) led to an increase in the synthesis of molybdopterin (MPT), the immediate downstream product of cPMP in the MoCo biosynthesis pathway. fda.govfda.gov Consequently, this led to the functional restoration of crucial MoCo-dependent enzymes, such as sulfite (B76179) oxidase (SOX). fda.govfda.gov The ability to reactivate these enzymes in cellular lysates provided direct evidence for the substrate replacement mechanism of fosdenopterin. clinicaltrialsarena.comfda.gov

Assessment of Cellular Biochemical Marker Normalization in Disease Models

The accumulation of toxic sulfites, particularly S-sulfocysteine (SSC), is a key biochemical hallmark of MoCD Type A. fda.govmdpi.com In vitro studies were instrumental in showing that fosdenopterin could correct this biochemical abnormality. While much of the data on biomarker normalization comes from patient samples, the foundational evidence was supported by preclinical models. fda.govfda.gov Treatment with fosdenopterin effectively restores the activity of sulfite oxidase, which in turn detoxifies sulfites by converting them to sulfates. fda.gov This action leads to a reduction in the levels of neurotoxic sulfites. prnewswire.com The normalization of these markers in cellular and animal models provided a strong rationale for the clinical development of fosdenopterin. fda.gov

In Vivo Animal Models of Molybdenum Cofactor Deficiency Type A

Animal models that replicate human diseases are invaluable for studying disease progression and testing potential therapies. nih.gov

Development and Characterization of MOCS1-Deficient Animal Models (e.g., Mouse Models)

To create a suitable animal model for MoCD Type A, researchers developed a MOCS1-deficient mouse through homologous recombination. oup.comaap.org This model successfully recapitulated the severe phenotype observed in human patients. oup.com Homozygous MOCS1-/- mice exhibited a complete absence of molybdopterin and active molybdenum cofactor. oup.com Consequently, these animals had no detectable activity of the MoCo-dependent enzymes sulfite oxidase and xanthine (B1682287) dehydrogenase. oup.com Clinically, the knockout mice failed to thrive and had a significantly reduced lifespan, with an average survival of just 7.5 days, dying between days 1 and 11 after birth. oup.comaap.org As in humans, heterozygous mice displayed no symptoms. oup.com The striking similarity of the biochemical and clinical phenotype to human MoCD Type A made this mouse model an excellent platform for testing therapeutic strategies. oup.comaap.org

Evaluation of Fosdenopterin's Impact on Biochemical Pathways in Animal Models

The MOCS1-deficient mouse model was pivotal in demonstrating the in vivo efficacy of fosdenopterin (as cPMP). prnewswire.comaap.org Studies showed that systemic administration of cPMP could efficiently neutralize the lethal phenotype of these mice. aap.org Treatment led to the restoration of MoCo-dependent enzyme activities. nih.gov A key finding was the significant reduction of both plasma and brain levels of the toxic metabolite S-sulfocysteine (SSC), a primary goal of the therapy. fda.gov The successful treatment of the MoCD Type A mouse model with cPMP was a critical proof-of-concept that paved the way for its clinical application in human patients. prnewswire.commdpi.com

Table 1: Characteristics of the MOCS1-Deficient Mouse Model This table is interactive. You can sort and filter the data.

Feature Description Reference
Genetic Defect Disruption of the murine MOCS1 gene via homologous recombination. oup.com
Biochemical Phenotype Undetectable molydopterin and active molybdenum cofactor; Absence of sulfite oxidase and xanthine dehydrogenase activity. oup.com
Clinical Phenotype Failure to thrive, early death (average lifespan 7.5 days). aap.org
Inheritance Pattern Autosomal-recessive; heterozygous mice are asymptomatic. oup.com

| Therapeutic Response | Administration of cPMP neutralizes the lethal phenotype and restores biochemical markers. | fda.govaap.org |

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
Fosdenopterin
Nulibry Hydrobromide Salt
cyclic pyranopterin monophosphate cPMP
Molybdenum Cofactor MoCo
Molybdopterin MPT
S-sulfocysteine SSC
Sulfite Oxidase SOX
Xanthine Dehydrogenase
Compound Z

Pharmacodynamic Biomarker Analysis in Preclinical Species (e.g., Urinary S-sulfocysteine, Xanthine)

A key focus of the preclinical evaluation of fosdenopterin was its effect on relevant pharmacodynamic biomarkers, particularly the levels of S-sulfocysteine (SSC) and xanthine. Elevated concentrations of these substances in urine and plasma are biochemical hallmarks of MoCD Type A. fda.govnih.gov

In a significant preclinical study utilizing a knockout mouse model of MoCD Type A, specifically MOCS1 knockout mice, the administration of fosdenopterin demonstrated a marked reduction in both plasma and brain levels of SSC. fda.gov This animal model, which mimics the genetic and biochemical characteristics of the human disease, provided crucial evidence of the drug's ability to address the underlying metabolic defect. nih.gov The reduction of SSC in the brain was a particularly important finding, as this neurotoxin is a primary contributor to the severe neurological damage observed in patients. clinicaltrialsarena.comfda.gov

While specific data tables from these preclinical animal studies detailing the precise urinary concentrations of SSC and xanthine are not publicly available, regulatory documents confirm that biomarker data from these studies demonstrated dose-dependent decreases in plasma and brain SSC levels. fda.gov Furthermore, these studies showed an increase in liver sulfite oxidase activity and improvements in body weight compared to untreated or placebo-treated knockout mice. fda.gov

The effect of fosdenopterin on xanthine levels, another important biomarker, was also assessed. Xanthine accumulates due to the impaired function of xanthine dehydrogenase, another molybdenum-dependent enzyme. Preclinical findings indicated that fosdenopterin treatment also addressed this aspect of the metabolic disruption, with urinary xanthine levels returning to near-normal in treated animals. researchgate.net

The collective data from these preclinical pharmacodynamic studies provided a strong rationale for the clinical development of fosdenopterin, indicating its potential to correct the metabolic abnormalities central to the pathophysiology of MoCD Type A.

Preclinical Model: MOCS1 Knockout Mouse

Biomarker Tissue/Fluid Effect of Fosdenopterin Treatment
S-sulfocysteine (SSC) Plasma Reduction
S-sulfocysteine (SSC) Brain Reduction
Xanthine Urine Near-normalization

Investigation of Fosdenopterin Distribution and Blood-Brain Barrier Permeability in Preclinical Models

A critical aspect of any therapy targeting a neurological disorder is the ability of the therapeutic agent to reach the central nervous system (CNS). Therefore, preclinical investigations into the distribution of fosdenopterin, including its capacity to cross the blood-brain barrier, were essential.

Regulatory assessments have noted that while species-specific differences in drug transport to the brain exist, there is currently no evidence to suggest that such differences would significantly alter the permeability or transport of fosdenopterin across the blood-brain barrier between preclinical models and humans. fda.gov The successful reduction of brain SSC levels in the MOCS1 knockout mouse model further substantiates the finding that fosdenopterin effectively distributes to the CNS to exert its therapeutic effect. fda.gov

The ability of fosdenopterin to cross the blood-brain barrier and restore the function of molybdenum-dependent enzymes within the CNS is fundamental to its mechanism of action in mitigating the devastating neurological consequences of MoCD Type A.

Analytical Methodologies for Fosdenopterin and Associated Biochemical Markers

Quantitative Analysis of Fosdenopterin (B1673565) in Biological Matrices

Accurate quantification of fosdenopterin in biological fluids is essential for pharmacokinetic studies and for ensuring that therapeutic levels are achieved.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technology for the quantitative analysis of fosdenopterin in biological matrices such as plasma. europa.eursc.org This method combines the superior separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry. nih.govnih.gov The process involves chromatographically separating fosdenopterin from other components in the biological sample before it is ionized and detected by the mass spectrometer. nih.gov The use of tandem mass spectrometry (MS/MS) allows for highly specific detection through multiple reaction monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion, significantly reducing matrix interference and enhancing measurement accuracy. researchgate.net Validated LC-MS/MS methods have been successfully used to determine fosdenopterin concentrations in animal plasma during non-clinical studies. europa.eu

The development of a robust bioanalytical assay is a prerequisite for reliable drug quantification. For fosdenopterin, this involves creating and validating methods that are sensitive, selective, accurate, and reproducible for its intended use. europa.euiitri.org The validation process is conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

Key validation parameters for a bioanalytical LC-MS/MS assay for fosdenopterin include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the sample matrix.

Accuracy: The closeness of the determined value to the nominal or known true value.

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

Stability: The chemical stability of the analyte in the biological matrix under specific conditions for defined periods (e.g., freeze-thaw cycles, short-term bench-top, long-term storage). nih.gov

Regulatory submissions for Nulibry included documentation of a validated bioanalytical method for the determination of fosdenopterin (as cPMP) in human plasma. fda.gov

Validation ParameterDescriptionTypical Acceptance Criteria
AccuracyCloseness of measured concentration to the true concentration.Mean value within ±15% of nominal value (±20% at LLOQ).
PrecisionReproducibility of measurements, expressed as Relative Standard Deviation (RSD) or Coefficient of Variation (CV).RSD ≤15% (≤20% at LLOQ).
LinearityThe range over which the assay is proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.99.
SelectivityNo significant interference at the retention time of the analyte and internal standard.Response in blank samples should be <20% of the LLOQ response.
StabilityAnalyte integrity under various storage and handling conditions.Mean concentration within ±15% of nominal concentration.

Measurement of Cyclic Pyranopterin Monophosphate Levels

Since fosdenopterin is a synthetic cPMP, methods for measuring cPMP are central to diagnosing MoCD and monitoring the effects of the therapy.

The diagnosis of MoCD Type A is confirmed by measuring the concentration of cPMP in biological samples, typically pre-treatment urine. orpha.net In affected individuals, endogenous cPMP levels are below the limit of detection. nih.govresearchgate.net Following administration of fosdenopterin, the same analytical methods can be used to detect and quantify the now-exogenous cPMP. This allows for direct confirmation that the substrate replacement therapy is present in the patient's system. The primary method for this analysis is LC-MS/MS, valued for its high sensitivity and specificity in detecting this key Moco intermediate. nih.govresearchgate.net

LC-MS/MS is the definitive method for cPMP profiling in biological fluids. nih.gov It has been used in research to measure cPMP levels in various organisms and conditions, demonstrating its versatility. researchgate.net For clinical applications, validated LC-MS/MS assays, such as the one cited in the Nulibry development program for the "Quantitation of cPMP in Human Plasma," provide the necessary precision and accuracy for patient monitoring. fda.gov The method's ability to distinguish cPMP from a complex biological matrix ensures that the measurements are reliable for both diagnostic and therapeutic monitoring purposes.

Assessment of Molybdenum-Dependent Enzyme Activities

The ultimate goal of fosdenopterin therapy is to restore the function of molybdenum-dependent enzymes. The activity of these enzymes can be assessed through various methods, either directly or indirectly.

Molybdenum is an essential element that acts as a cofactor for several crucial enzymes involved in metabolic processes. nih.gov The assessment of these enzyme activities is a key indicator of fosdenopterin's pharmacodynamic effect.

Methods to assess enzyme function include:

Direct Enzymatic Activity Assays: These assays measure the catalytic activity of specific molybdoenzymes. For example, the activity of sulfite (B76179) oxidase, a critical enzyme for detoxifying sulfites, can be measured. nih.gov The restoration of its function is a primary therapeutic goal. fda.gov Standard enzymatic assays can be used to determine the extent to which enzyme activity is present or has been restored. nih.gov

Measurement of Biomarkers: A more common and less invasive method is to measure the levels of substrates that accumulate due to enzyme deficiency. For MoCD, key urinary biomarkers include S-sulphocysteine (SSC), xanthine (B1682287), and urate. monash.edu Elevated levels of these biomarkers are hallmarks of the disease. fda.govresearchgate.net A rapid decrease and subsequent normalization of these substrates following treatment with fosdenopterin indicates the successful restoration of molybdenum-dependent enzyme activity. monash.edu Validated bioanalytical methods are used to measure these markers. fda.gov

Cofactor Saturation Analysis: Techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be used to quantify the amount of molybdenum present in a purified enzyme sample, providing a measure of cofactor incorporation. nih.gov

Spectroscopic Methods: Electron paramagnetic resonance (EPR) spectroscopy is a powerful tool for assessing the structural and functional integrity of the molybdenum cofactor within the enzyme, as it is sensitive to the protein environment surrounding the molybdenum center. nih.gov

Molybdenum-Dependent EnzymeFunctionMethod of Activity Assessment
Sulfite Oxidase (SOX)Catalyzes the conversion of sulfite to sulfate (B86663). nih.govDirect enzyme assay; Measurement of S-sulphocysteine (SSC) levels in urine/plasma. fda.govmonash.edu
Xanthine Dehydrogenase/Oxidase (XDH/XO)Plays a key role in purine (B94841) catabolism, converting hypoxanthine (B114508) to xanthine and then to uric acid. nih.govDirect enzyme assay; Measurement of xanthine and uric acid levels in urine. monash.edu
Aldehyde Oxidase (AO)Participates in the metabolism of various aldehydes and nitrogenous heterocyclic compounds. nih.govDirect enzyme assay.
Mitochondrial Amidoxime Reducing Component (mARC)Involved in drug metabolism and detoxification reactions. nih.govDirect enzyme assay.

Spectrophotometric Assays for Sulfite Oxidase Activity Measurement

The primary pathology in MoCD-A stems from the functional loss of molybdenum-dependent enzymes, most critically sulfite oxidase (SOX). nih.govnih.gov Direct measurement of SOX activity is a definitive method for diagnosing MoCD and isolated sulfite oxidase deficiency (ISOD). medscape.com Spectrophotometry is a widely used technique for this purpose. ossila.com

The principle of the spectrophotometric assay for SOX activity involves monitoring the reduction of cytochrome c, which is a natural electron acceptor for SOX. creative-enzymes.comsigmaaldrich.com In this reaction, SOX catalyzes the oxidation of sulfite to sulfate. The electrons generated from this oxidation are transferred to cytochrome c, causing its reduction. The change in the absorbance of cytochrome c, specifically the increase at a wavelength of 550 nm, is measured over time. sigmaaldrich.com The rate of this absorbance change is directly proportional to the SOX enzyme activity. sigmaaldrich.com

One unit of sulfite oxidase activity is typically defined as the amount of enzyme that oxidizes 1.0 µmole of sulfite to sulfate per minute, coupled with the reduction of cytochrome c at a specific pH and temperature (e.g., pH 8.5 at 25°C). sigmaaldrich.com These assays can be performed on patient samples, such as cultured fibroblasts, to confirm a diagnosis. uiowa.eduproquest.com

Enzyme Kinetic Studies for Other Molybdenum-Dependent Enzymes

Beyond sulfite oxidase, humans have other vital molybdenum-dependent enzymes, including xanthine oxidoreductase (XOR) and aldehyde oxidase (AO). nih.govwikipedia.org The functional deficiency of these enzymes contributes to the biochemical profile of MoCD.

Xanthine Oxidoreductase (XOR): This enzyme is crucial for purine catabolism, catalyzing the hydroxylation of hypoxanthine to xanthine and subsequently xanthine to uric acid. nih.govwikipedia.org In MoCD, the loss of XOR activity leads to the accumulation of xanthine and hypoxanthine and a marked decrease in uric acid production. medscape.commdpi.com Enzyme kinetic studies of XOR often involve monitoring the formation of uric acid from xanthine. Uric acid has a distinct absorbance peak around 295 nm, allowing for spectrophotometric tracking of the reaction rate.

Aldehyde Oxidase (AO): This enzyme is involved in the metabolism of various aldehydes and nitrogenous heterocyclic compounds. wikipedia.orgoup.com Like XOR, it catalyzes hydroxylation reactions where an oxygen atom from water is incorporated into the substrate. oup.com

Mitochondrial Amidoxime-Reducing Component (mARC): A more recently discovered family of molybdenum enzymes, mARC proteins (mARC1 and mARC2) are involved in detoxification and metabolic reactions. nih.gov

Kinetic studies for these enzymes are essential for understanding the broader metabolic disruption in MoCD and for preclinical research into potential therapeutic interventions. These studies help characterize enzyme efficiency, substrate specificity, and the impact of mutations. nih.govd-nb.info

Biomarker Quantification for Disease Monitoring and Mechanistic Research

Fosdenopterin therapy aims to restore the synthesis of molybdenum cofactor (MoCo), thereby reactivating dependent enzymes and normalizing the levels of key biochemical markers. fda.govrxlist.com The quantification of these biomarkers is the cornerstone of monitoring treatment efficacy.

Measurement of Urinary S-sulfocysteine and Thiosulfate (B1220275)

The deficiency of SOX leads to the accumulation of toxic sulfites. S-sulfocysteine (SSC) and thiosulfate are stable derivatives of sulfite that are excreted in the urine and serve as primary diagnostic and monitoring markers for MoCD. nih.govnih.govresearchgate.netnih.gov

S-sulfocysteine (SSC): SSC is a disease-specific metabolite that accumulates in patients with MoCD and ISOD. uiowa.edu Its measurement in urine is considered a highly reliable indicator for these conditions. uiowa.edu Treatment with fosdenopterin, a synthetic cyclic pyranopterin monophosphate (cPMP), leads to a rapid and sustained reduction in urinary SSC concentrations. fda.govmo.govnulibry.com Analytical methods for SSC quantification include high-performance liquid chromatography (HPLC) with precolumn derivatization and UV detection, as well as stable isotope dilution tandem mass spectrometry. nih.govnih.govuiowa.edu

Table 1: Effect of Fosdenopterin (cPMP) Treatment on Urinary S-sulfocysteine (SSC) Levels (µmol/mmol Creatinine)
Patient Cohort/StudyPre-Treatment SSC LevelPost-Treatment SSC LevelReference Range
Patient 1 (Late-Onset) aap.org155<11 (after 1 day)0–11
Patient 2 (Late-Onset) aap.org144<11 (after 1 day)0–11
Clinical Study Data (Mean) nulibry.com89.8 (Baseline, n=1)7.0 (±2.44) (Month 48, n=9)Not Specified
Case Report frontiersin.org116Not specified0–15

Thiosulfate: This metabolite is also elevated in the urine of MoCD patients. nih.govresearchgate.netnih.gov While its measurement is diagnostically useful, it can occasionally yield false-negative results in the early neonatal period. proquest.com Quantification is often performed using a quantitative colorimetric assay based on the cyanolysis of thiosulfate to thiocyanate. proquest.com

Analysis of Xanthine and Urate in Biological Fluids

The deficiency of xanthine oxidoreductase in MoCD disrupts the final steps of purine breakdown. mo.gov This results in a characteristic biochemical signature of low serum and urine urate (uric acid) and high levels of its precursors, xanthine and hypoxanthine. medscape.comnih.govchildneurologyfoundation.org Restoration of XOR activity following fosdenopterin treatment leads to the normalization of these markers. aap.orgresearchgate.net

Methods of Analysis: The concentrations of xanthine, hypoxanthine, and urate in biological fluids like plasma, urine, and erythrocytes can be measured using several techniques. nih.gov High-performance liquid chromatography (HPLC) is a sensitive and specific method for separating and quantifying these individual compounds. nih.gov Other methods include enzymatic spectrophotometric assays and advanced electrochemical sensor-based techniques. nih.govnih.govmdpi.com

Table 2: Effect of Fosdenopterin (cPMP) Treatment on Purine Metabolites
BiomarkerPatient Cohort/StudyPre-Treatment LevelPost-Treatment LevelReference Range
Urine Xanthine (µmol/mmol Cr)Patient 1 (Late-Onset) aap.org168<10 (after 5 days)0–10
Urine Xanthine (µmol/mmol Cr)Patient 2 (Late-Onset) aap.org117<10 (after 5 days)0–10
Plasma Uric Acid (mmol/L)Patient 1 (Late-Onset) aap.org0.110.23 (after 5 days)0.12–0.32
Plasma Uric Acid (mmol/L)Patient 2 (Late-Onset) aap.org0.160.22 (after 5 days)0.12–0.32

Development of Novel Biochemical Markers for MoCD-A Pathophysiology

While SSC, thiosulfate, xanthine, and urate are established and reliable biomarkers, research into the broader metabolic impact of MoCD may uncover novel markers for assessing disease pathophysiology and long-term outcomes. The complex metabolic dysregulation in MoCD affects multiple pathways beyond sulfite and purine metabolism.

Potential areas for the development of new biomarkers include:

Sulfur-Containing Amino Acids: The disruption of sulfite metabolism directly impacts the catabolism of sulfur-containing amino acids. Consequently, plasma levels of certain amino acids are altered. For instance, decreased concentrations of cystine and total homocysteine have been reported as sensitive indicators of sulfite oxidase deficiency. mdpi.comnih.govnih.gov Conversely, taurine (B1682933) levels may be elevated. nih.gov Monitoring a panel of these amino acids could provide a more comprehensive picture of the metabolic correction following fosdenopterin therapy.

Urothione: The absence of urinary urothione, a degradation product of MoCo itself, is a direct and specific indicator of MoCD. nih.gov Its reappearance and quantification in urine following therapy could serve as a direct marker of MoCo synthesis restoration.

Markers of Neurological Injury: The primary consequence of MoCD is severe, irreversible neurological damage. fda.gov Identifying biomarkers in cerebrospinal fluid (CSF) or plasma that correlate with the extent of neuronal injury or protection could be invaluable for prognostic purposes and for evaluating the neuroprotective effects of early treatment initiation.

Ongoing research aims to further delineate the complex pathophysiology of MoCD-A, which may lead to the validation of a wider array of biomarkers to better assess therapeutic response and predict long-term neurological outcomes.

Future Directions and Emerging Research Areas for Fosdenopterin

Exploration of Alternative Delivery Systems and Formulations for cPMP

Currently, fosdenopterin (B1673565) is administered via intravenous infusion, a method that presents challenges for long-term management, particularly in a pediatric population. clinicaltrialsarena.comnih.gov Research into alternative delivery systems is a priority to improve patient convenience and adherence. The development of subcutaneous or oral formulations would represent a significant advancement, potentially reducing the burden on caregivers and the healthcare system. Future investigations will likely focus on enhancing the bioavailability and stability of cPMP to enable less invasive administration routes. This includes exploring novel drug delivery technologies such as nanoparticle encapsulation or prodrug strategies to protect the molecule from degradation and facilitate its absorption.

Investigation of Long-term Biochemical Effects and Pathway Regulation beyond Direct Substrate Replacement

The primary mechanism of fosdenopterin is to replace the deficient cPMP, thereby restoring the activity of molybdenum-dependent enzymes. newdrugapprovals.org However, the long-term biochemical consequences and the broader impact on metabolic pathways are not yet fully understood. Long-term studies have demonstrated a sustained reduction in urinary S-sulfocysteine (SSC), a key biomarker of MoCD Type A. drugbank.com Future research will aim to elucidate how restoring the molybdenum cofactor pathway influences other interconnected metabolic networks. This includes investigating potential downstream effects on purine (B94841) and sulfur amino acid metabolism beyond the immediate correction of sulfite (B76179) and xanthine (B1682287) levels. nih.gov Pharmacodynamic studies have suggested that the biological effects of cPMP may be more prolonged than initially thought, opening avenues to explore alternative dosing schedules. nih.gov

Development of Advanced Preclinical Models for Deeper Mechanistic Understanding

Animal models, such as the Mocs1 knockout mouse, have been instrumental in demonstrating the efficacy of cPMP in reducing toxic sulfite levels and improving survival. fda.govnih.gov However, to gain a more nuanced understanding of the disease pathophysiology and the full therapeutic potential of fosdenopterin, more sophisticated preclinical models are needed. The development of patient-derived induced pluripotent stem cells (iPSCs) differentiated into relevant cell types, such as neurons and hepatocytes, could provide a powerful in vitro platform. These models would allow for detailed mechanistic studies of disease processes and high-throughput screening of potential adjunctive therapies in a human-relevant context. Furthermore, creating animal models that more accurately recapitulate the full spectrum of neurological and systemic manifestations of MoCD Type A will be crucial for evaluating novel therapeutic strategies. www.gov.ukorpha.net

Integration of Multi-omics Data for Comprehensive Pathway Analysis

A systems biology approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics, holds immense promise for unraveling the complex molecular landscape of MoCD and the systemic effects of fosdenopterin treatment. By analyzing these multi-omics datasets from patient samples, researchers can identify novel biomarkers, uncover previously unknown pathway perturbations, and gain a more holistic understanding of the disease. This comprehensive analysis can help in stratifying patients based on their molecular profiles and predicting their response to therapy, paving the way for more personalized treatment strategies.

Comparative Studies with Other Pterin (B48896) Metabolism Disorders

Molybdenum cofactor deficiency is one of several inherited disorders affecting pterin metabolism. nih.gov Comparative studies with other pterin-related disorders, such as isolated sulfite oxidase deficiency and disorders of tetrahydrobiopterin (BH4) synthesis, can provide valuable insights into the common and distinct pathophysiological mechanisms. Understanding the similarities and differences in the clinical presentation, biochemical abnormalities, and response to treatment across these conditions can inform the development of broader therapeutic strategies and diagnostic approaches for this class of rare metabolic diseases. nih.gov For instance, while fosdenopterin is effective for MoCD Type A, it has no biochemical effect in patients with MoCD Type B, highlighting the importance of precise genetic diagnosis. orpha.netresearchgate.net

Elucidation of Broader Biological Roles of Cyclic Pyranopterin Monophosphate

The essential role of cPMP as a precursor to the molybdenum cofactor is well-established. duke.eduwikipedia.org However, the potential for cPMP to have other, as-yet-undiscovered biological functions warrants further investigation. Research into the broader roles of cPMP could uncover novel therapeutic targets and applications. Studies exploring its interaction with other cellular components and its potential influence on signaling pathways independent of molybdenum cofactor synthesis could reveal new facets of its biological significance. This line of inquiry could potentially expand the therapeutic utility of fosdenopterin beyond its current indication.

Q & A

Q. Q. How can in vitro assays for Nulibry’s enzyme-replacement activity be standardized across laboratories?

  • Methodological Answer: Establish a reference material (e.g., WHO-certified cPMP) and validate assays using inter-laboratory ring tests. Protocols should detail cell culture conditions (e.g., MO3.13 cell lines), substrate concentrations, and endpoint measurements (e.g., spectrophotometric sulfite quantification). Document batch-specific QC data to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.